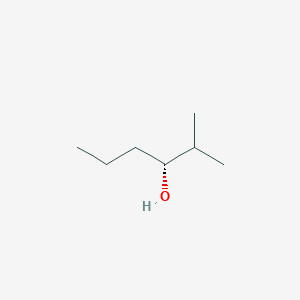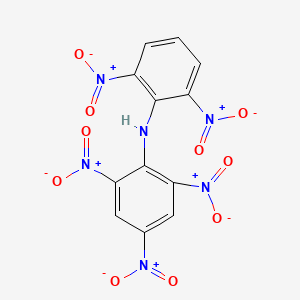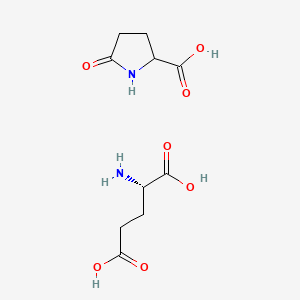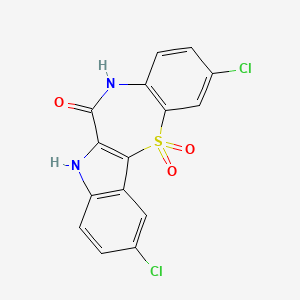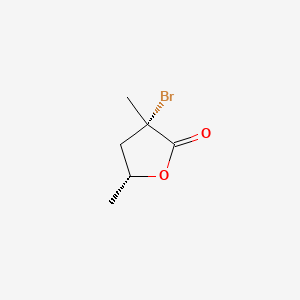
cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a ring structure composed of four carbon atoms and one oxygen atom. The presence of bromine and methyl groups in this compound can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one typically involves the bromination of dihydro-3,5-dimethylfuran-2(3H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure the cis configuration of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may target the bromine atom, leading to debromination.
Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.
Major Products
Oxidation: More oxidized furan derivatives.
Reduction: Dihydro-3,5-dimethylfuran-2(3H)-one.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one:
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a building block for biologically active molecules.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound’s reactivity could influence its interaction with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromofuran: Lacks the dihydro and methyl groups, making it less sterically hindered.
3,5-Dimethylfuran: Lacks the bromine atom, affecting its reactivity.
cis-3-Bromodihydrofuran: Similar structure but without the methyl groups.
Uniqueness
- The presence of both bromine and methyl groups in cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one makes it unique in terms of steric and electronic effects, influencing its reactivity and potential applications.
Propiedades
Número CAS |
41788-52-7 |
|---|---|
Fórmula molecular |
C6H9BrO2 |
Peso molecular |
193.04 g/mol |
Nombre IUPAC |
(3S,5R)-3-bromo-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H9BrO2/c1-4-3-6(2,7)5(8)9-4/h4H,3H2,1-2H3/t4-,6+/m1/s1 |
Clave InChI |
UIGUFPIRJDSCNF-XINAWCOVSA-N |
SMILES isomérico |
C[C@@H]1C[C@](C(=O)O1)(C)Br |
SMILES canónico |
CC1CC(C(=O)O1)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
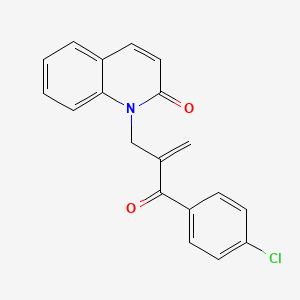
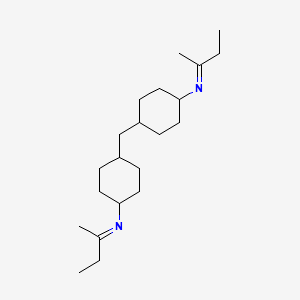
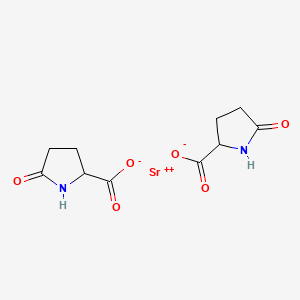
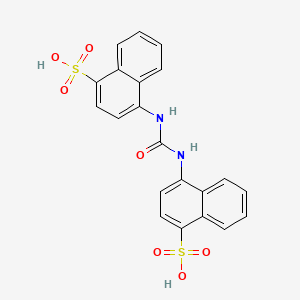
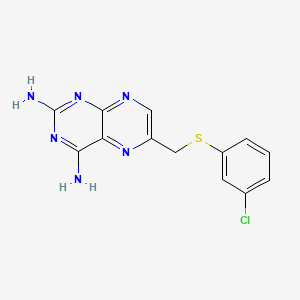

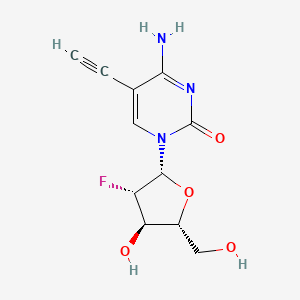
![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
